molecular formula C6H14O B3042163 (S)-(+)-2-Hexanol CAS No. 52019-78-0

(S)-(+)-2-Hexanol

Cat. No.: B3042163
CAS No.: 52019-78-0
M. Wt: 102.17 g/mol
InChI Key: QNVRIHYSUZMSGM-LURJTMIESA-N
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Description

(S)-(+)-2-Hexanol is an organic compound belonging to the class of secondary alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon atom in a six-carbon chain. The (S)-(+)-enantiomer indicates that the compound is optically active and rotates plane-polarized light in a positive direction. This compound is commonly used in various chemical processes and has significant applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(+)-2-Hexanol can be synthesized through several methods. One common approach involves the reduction of 2-hexanone using a chiral catalyst to ensure the production of the (S)-enantiomer. Another method includes the asymmetric hydrogenation of 2-hexanone using a chiral rhodium catalyst. The reaction conditions typically involve low temperatures and controlled hydrogen pressure to achieve high enantiomeric excess.

Industrial Production Methods

In industrial settings, this compound is often produced through the fermentation of glucose using specific strains of microorganisms that can selectively produce the (S)-enantiomer. This biotechnological approach is favored for its efficiency and sustainability. The fermentation process is followed by purification steps to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-2-Hexanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-hexanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to hexane using strong reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in the presence of a nucleophile.

Major Products

    Oxidation: 2-Hexanone

    Reduction: Hexane

    Substitution: Various alkyl halides depending on the nucleophile used.

Scientific Research Applications

(S)-(+)-2-Hexanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in pheromone signaling in insects.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used as a solvent and an intermediate in the production of fragrances and flavors.

Mechanism of Action

The mechanism of action of (S)-(+)-2-Hexanol involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a signal transduction pathway that leads to the perception of smell. In chemical reactions, its hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, facilitating various transformations.

Comparison with Similar Compounds

Similar Compounds

    ®-(-)-2-Hexanol: The enantiomer of (S)-(+)-2-Hexanol, which rotates plane-polarized light in the opposite direction.

    2-Hexanone: The oxidized form of 2-Hexanol.

    Hexane: The fully reduced form of 2-Hexanol.

Uniqueness

This compound is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its ability to interact with biological systems in a stereospecific manner also distinguishes it from its racemic or achiral counterparts.

Properties

IUPAC Name

(2S)-hexan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-3-4-5-6(2)7/h6-7H,3-5H2,1-2H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVRIHYSUZMSGM-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52019-78-0
Record name (2S)-hexan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HEXANOL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM3G4T9YH9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 4 ml (31 mmol) of n-hexane, 0.03 mmol of 4-dodecyloxycarbonyl-N-hydroxyphthalimide, 0.0003 mmol of acetylacetonatocobalt(II) and 0.003 mmol of manganese(II) acetate was stirred at 100° C. in an atmosphere of air (10 atm=1 MPa) for 2 hours and thereby yielded 0.1 mmol of 2-hexanone, 0.09 mmol of 2-hexanol, 0.04 mmol of 3-hexanone and 0.05 mmol of 3-hexanol.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
4-dodecyloxycarbonyl-N-hydroxyphthalimide
Quantity
0.03 mmol
Type
reactant
Reaction Step One
Quantity
0.003 mmol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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